
2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” is likely to be a synthetic organic compound. It contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrazine ring, both of which are heterocyclic aromatic rings containing nitrogen atoms. The exact structure would depend on the positions of these rings and the attached ethoxy and benzamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents due to the presence of multiple aromatic rings .Aplicaciones Científicas De Investigación
Antiviral Activity
A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds, including variations with the ethoxy group, demonstrated significant antiviral activities against bird flu influenza (H5N1), with viral reduction ranging from 85-65% (Hebishy, Salama, & Elgemeie, 2020).
Antibacterial and Antifungal Activity
In the realm of antibacterial and antifungal research, Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including benzamide analogs, which showed significant antimicrobial activity against a range of bacteria and fungi. These compounds offer a foundation for further exploration of new therapeutic agents (Hassan, 2013).
Herbicidal Activity
Research on the herbicidal application of pyrazole derivatives, such as the work by Ohno et al. (2004), has led to the development of N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide (KPP-297), demonstrating promising herbicidal activity against various annual lowland weeds, showcasing the potential of benzamide derivatives in agricultural sciences (Ohno et al., 2004).
Development of Novel Therapeutic Agents
Park et al. (2015) highlighted the synthesis and screening of acetylenyl-containing benzamide derivatives as novel glucokinase activators for the treatment of Type 2 Diabetes Mellitus (T2DM). This research outlines the potential of benzamide derivatives, including those with ethoxy groups, in the development of new therapeutic strategies for managing T2DM (Park et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound interacts with its target, leading to changes at the molecular level . The presence of the pyrazole and pyrazine groups in the compound suggests potential interactions with biological targets through hydrogen bonding and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The presence of the ethoxy group might influence its solubility and absorption .
Result of Action
Compounds with similar structures have been known to exert various biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-16-7-5-4-6-14(16)18(24)21-11-15-17(20-9-8-19-15)13-10-22-23(2)12-13/h4-10,12H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSQXXCHWPUJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)
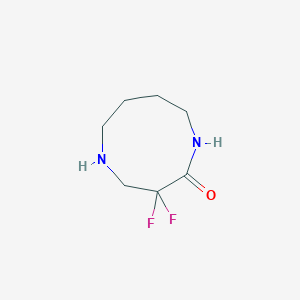
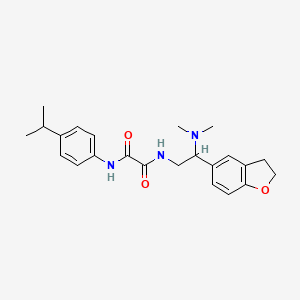
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)
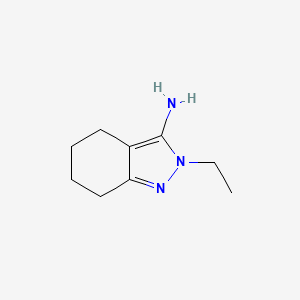
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2925223.png)
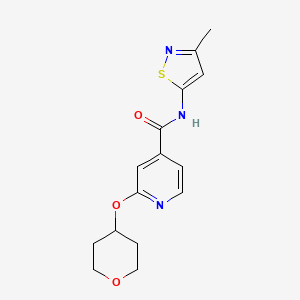
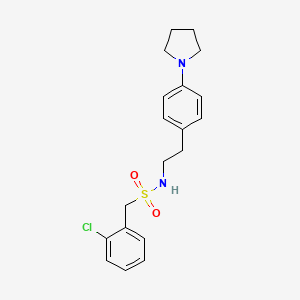
![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)
![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)
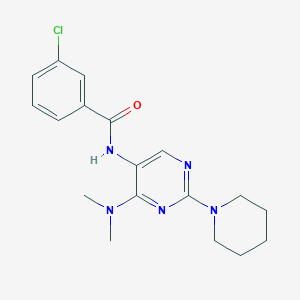

![1-(2-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2925233.png)